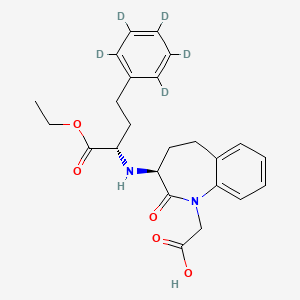

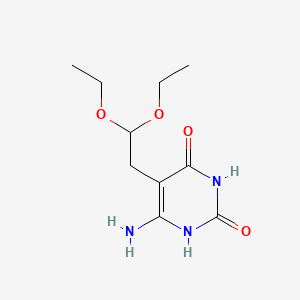

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine (DADEP) is a biologically active compound that is widely used in laboratory research. It is a member of the pyrimidine family of compounds and is a derivative of pyrimidine-2,4-dione. DADEP has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a fluorescent dye, and as a tool in the study of biochemical and physiological processes.

Scientific Research Applications

Application in Synthesis of Pyranopyrimidine Compounds

The compound 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine is related to pyranopyrimidine structures, which are crucial for medicinal and pharmaceutical industries. These structures have broad synthetic applications and bioavailability. Specifically, 5H-pyrano[2,3-d]pyrimidine scaffolds are significantly applicable, and recent studies have intensively investigated their synthesis. The development of these scaffolds is challenging due to their structural complexity. The review by Parmar et al. (2023) emphasizes the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. These syntheses involve one-pot multicomponent reactions using various hybrid catalysts, highlighting the broader catalytic applications in developing lead molecules (Parmar et al., 2023).

Importance in Anticancer Drug Synthesis

Several papers focus on the importance of compounds structurally related to 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine in anticancer drug synthesis. The studies explore the synthesis, pharmacokinetics, pharmacodynamics, and potential toxicology of various fluoropyrimidine-based drugs. One significant review discusses the incorporation of antimetabolites (including antipyrimidines like 5-fluorouracil and its derivatives) into DNA, revealing the structural and thermodynamic basis for their anticancer activity. This review summarizes the effects of antipyrimidine misincorporation on the structure and stability of duplex DNA, further understanding the drug's interaction with DNA and its implications for cancer treatment (Gmeiner, 2002).

Role in Pharmacogenetics and Drug Metabolism

The compound is also relevant in pharmacogenetics and drug metabolism studies, especially concerning drugs like fluoropyrimidines. Del Re et al. (2017) emphasize the significance of dihydropyrimidine dehydrogenase (DPD) in the catabolism of 5-FU and its prodrugs. The review discusses the associations between 5-FU treatment outcomes and germline polymorphisms in DPD, highlighting the clinical significance of DPD deficiency in patients who suffer from severe, life-threatening drug toxicity. This study advocates for testing DPD poor metabolizer variants as a pre-treatment screening to prevent toxicities and personalize treatment, shedding light on the importance of pharmacogenetics in enhancing treatment safety and efficacy (Del Re et al., 2017).

properties

IUPAC Name |

6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-3-16-7(17-4-2)5-6-8(11)12-10(15)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQGZFVHRTXOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(NC(=O)NC1=O)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652555 |

Source

|

| Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine | |

CAS RN |

102879-75-4 |

Source

|

| Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.